REACTION_CXSMILES
|
[CH:1]([S:4][C:5]1[N:9]([C:10]2[CH:15]=[CH:14][C:13]([OH:16])=[CH:12][CH:11]=2)[N:8]=[N:7][N:6]=1)([CH3:3])[CH3:2].Br[CH:18]([OH:21])[CH2:19][CH3:20].C(=O)([O-])[O-].[K+].[K+].[I-].[K+]>CC(C)=O>[CH:1]([S:4][C:5]1[N:9]([C:10]2[CH:11]=[CH:12][C:13]([O:16][CH2:20][CH2:19][CH2:18][OH:21])=[CH:14][CH:15]=2)[N:8]=[N:7][N:6]=1)([CH3:3])[CH3:2] |f:2.3.4,5.6|
|
Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)SC1=NN=NN1C1=CC=C(C=C1)O
|
Name
|
bromopropanol
|
Quantity
|
471 mg
|
Type
|
reactant
|
Smiles
|
BrC(CC)O
|
Name
|
|
Quantity
|
473 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
10 mg
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture is filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification over silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)SC1=NN=NN1C1=CC=C(OCCCO)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |